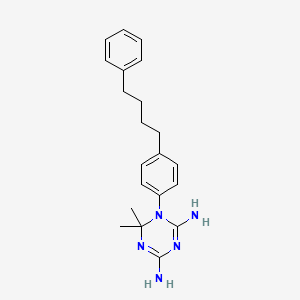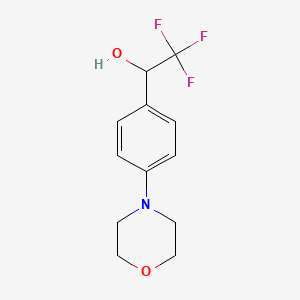![molecular formula C12H9BrFN6O5S- B12804847 4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole](/img/structure/B12804847.png)
4-(3-Bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamide, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]-: is a complex organic compound that features a sulfamide group linked to a substituted oxadiazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxadiazole ring system. The process often includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Substituents: The bromine and fluorine atoms are introduced via halogenation reactions, which may involve reagents like bromine or fluorine gas.
Attachment of the Sulfamide Group: This step involves the reaction of the oxadiazole intermediate with sulfamide under controlled conditions to ensure the correct positioning of the functional groups.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamide group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into a more saturated ring system.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Saturated ring systems.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.
Industry:
Agriculture: The compound may be used in the development of new agrochemicals for pest control.
Pharmaceuticals: Its potential therapeutic properties can be harnessed in the formulation of new pharmaceutical products.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole ring system can interact with active sites of enzymes, inhibiting their activity. Additionally, the sulfamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness:
Structural Complexity: The presence of both oxadiazole and sulfamide groups in the same molecule is relatively rare, providing unique chemical and biological properties.
Functional Diversity:
Sulfamide, N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]- and its significance in scientific research and industrial applications
Propiedades
Fórmula molecular |
C12H9BrFN6O5S- |
|---|---|
Peso molecular |
448.21 g/mol |
Nombre IUPAC |
4-(3-bromo-4-fluorophenyl)-5-oxo-3-[4-[2-(sulfinatoamino)ethylamino]-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H10BrFN6O5S/c13-7-5-6(1-2-8(7)14)20-11(19-24-12(20)21)9-10(18-25-17-9)15-3-4-16-26(22)23/h1-2,5,16H,3-4H2,(H,15,18)(H,22,23)/p-1 |
Clave InChI |
MKEZXVHRAPXELO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3NCCNS(=O)[O-])Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


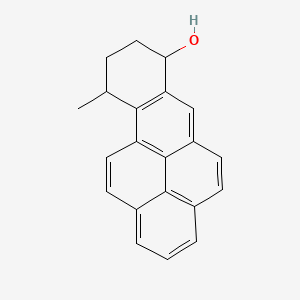
![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
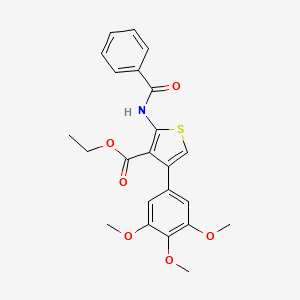
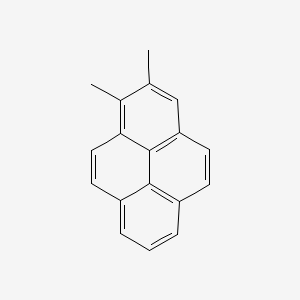
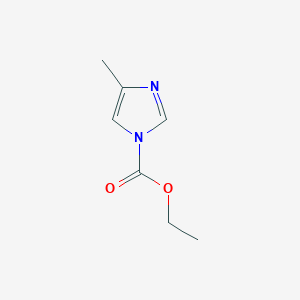

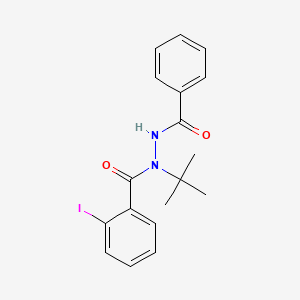
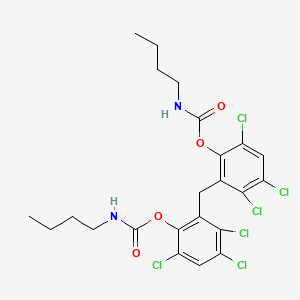
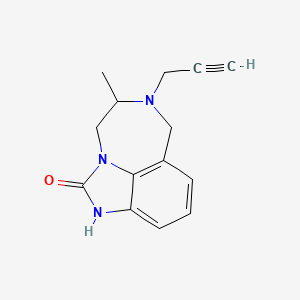
![1-[(2-Aminonaphthalen-1-yl)methyl]naphthalen-2-ol](/img/structure/B12804822.png)


